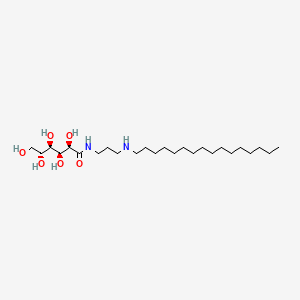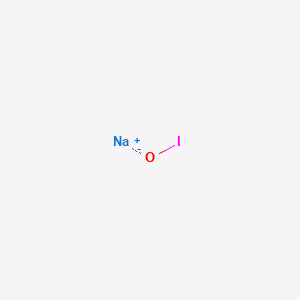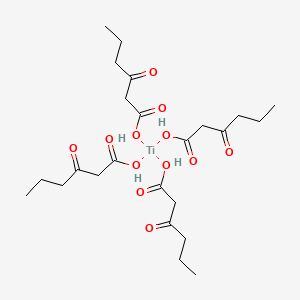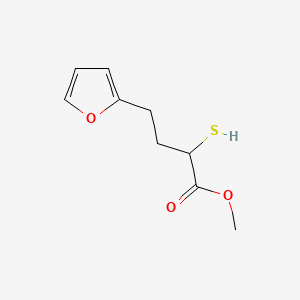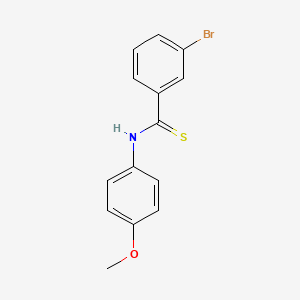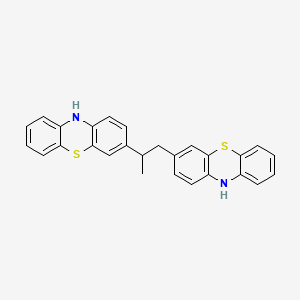
2-Isopropyl-N,N,2,3-tetramethylbutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-N,N,2,3-tetramethylbutyramide is a synthetic compound known for its cooling properties. It is a white crystalline powder that is nearly odorless and is widely used in various applications, including medicinal preparations, oral care products, foodstuffs, cosmetics, and confectionery products .
Métodos De Preparación
The synthesis of 2-Isopropyl-N,N,2,3-tetramethylbutyramide can be achieved through the Ritter reaction. This involves the reaction of 2,2-diisopropylpropionitrile with methanol in the presence of an acid . The reaction conditions typically include the use of alkylating agents such as borates, carbonates, or phosphates . Industrial production methods may vary, but the Ritter reaction remains a common approach due to its efficiency and yield.
Análisis De Reacciones Químicas
2-Isopropyl-N,N,2,3-tetramethylbutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amide derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Isopropyl-N,N,2,3-tetramethylbutyramide has a wide range of scientific research applications:
Chemistry: It is used as a coolant in various chemical reactions and processes.
Biology: Its cooling properties make it useful in biological studies, particularly in experiments requiring temperature regulation.
Medicine: It is used in medicinal preparations for its cooling and soothing effects, often found in topical creams and ointments.
Mecanismo De Acción
The cooling effect of 2-Isopropyl-N,N,2,3-tetramethylbutyramide is due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is responsible for sensing cold temperatures in the body. When the compound binds to TRPM8, it activates the channel, leading to a cooling sensation on the skin or mucosa .
Comparación Con Compuestos Similares
2-Isopropyl-N,N,2,3-tetramethylbutyramide is often compared to other cooling agents like menthol and WS-23. While menthol provides an immediate cooling effect, it can sometimes cause a burning sensation. WS-23, on the other hand, offers a continuous and long-lasting cooling effect without the burning sensation . The unique aspect of this compound is its ability to provide a mild and sustained cooling effect, making it suitable for a wide range of applications.
Similar Compounds
- Menthol
- WS-23 (N,2,3-trimethyl-2-isopropylbutanamide)
- 2-Isopropyl-N,2,3-trimethylbutyramide
Propiedades
Número CAS |
51115-69-6 |
|---|---|
Fórmula molecular |
C11H23NO |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N,N,2,3-tetramethyl-2-propan-2-ylbutanamide |
InChI |
InChI=1S/C11H23NO/c1-8(2)11(5,9(3)4)10(13)12(6)7/h8-9H,1-7H3 |
Clave InChI |
ZYQWAFXFBQUZGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C(C)C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



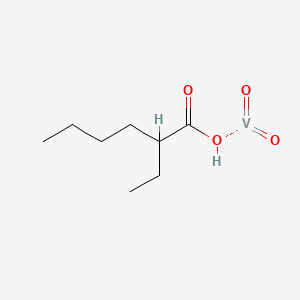
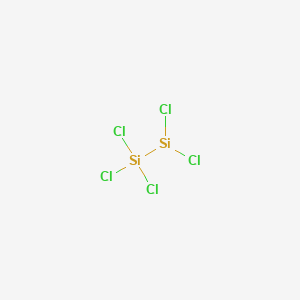

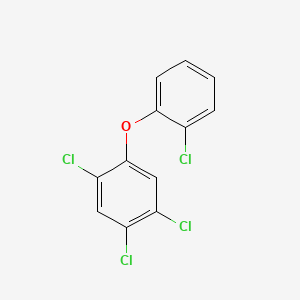
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
